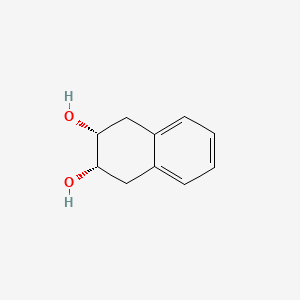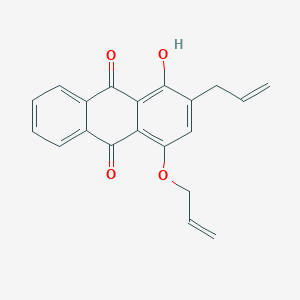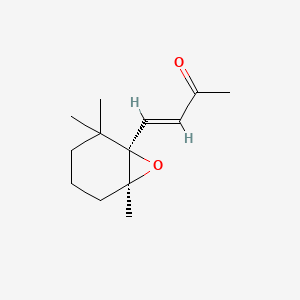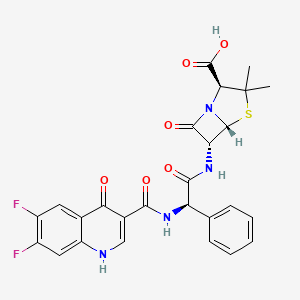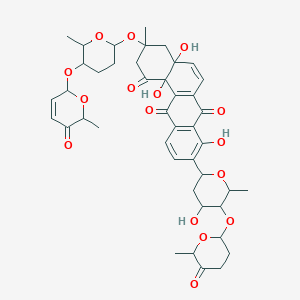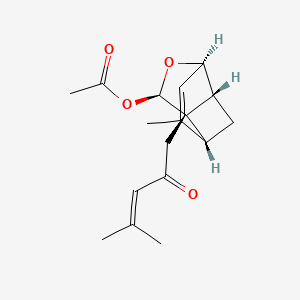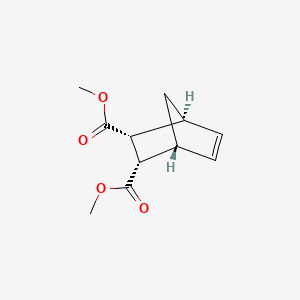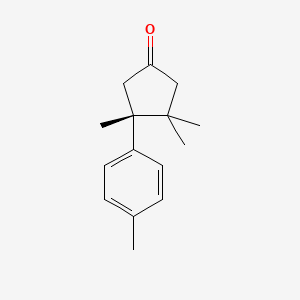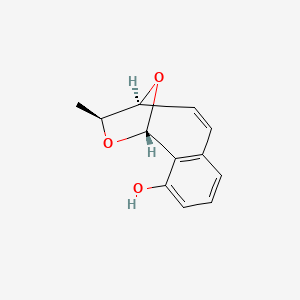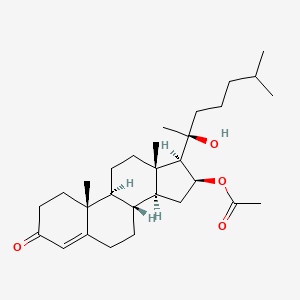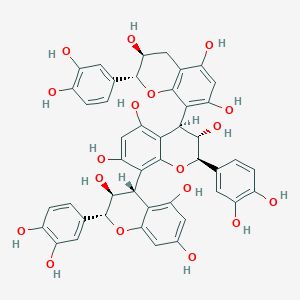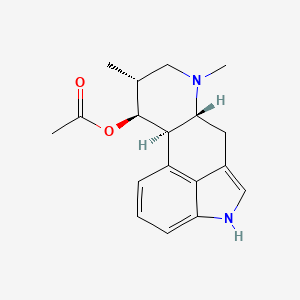
フミガクラビンA
概要
説明
科学的研究の応用
Fumigaclavine A has been extensively studied for its antibacterial properties . It has shown potential in inhibiting the growth of various bacterial strains, making it a promising candidate for the development of new antibiotics . Additionally, fumigaclavine A has been investigated for its potential use in treating fungal infections, particularly those caused by Aspergillus fumigatus . In the field of agriculture, fumigaclavine A has been explored as a natural pesticide due to its ability to inhibit the growth of plant pathogens .
作用機序
Target of Action
Fumigaclavine A is a clavine alkaloid and a mycotoxin produced by the fungus Aspergillus fumigatus . The primary targets of Fumigaclavine A are fungi and bacteria . It is believed to hinder their growth by disrupting their cell membranes .
Mode of Action
Although the precise mechanism of action for Fumigaclavine A remains incompletely understood, it is believed to disrupt the cell membranes of fungi and bacteria, leading to cell death . This disruption likely interferes with essential cellular processes, such as nutrient uptake and waste removal, ultimately leading to the death of the microorganism.
Biochemical Pathways
It is known that fumigaclavine a is part of a gene cluster that mediates the biosynthesis of fumiclavanine c, another fungal ergot alkaloid . This biosynthesis involves several steps, including the condensation of dimethylallyl diphosphate (DMAP) and tryptophan to form 4-dimethylallyl-L-tryptophan .
Result of Action
The result of Fumigaclavine A’s action is the death of targeted fungi and bacteria . By disrupting their cell membranes, Fumigaclavine A prevents these microorganisms from carrying out essential life processes, leading to their death .
Action Environment
Fumigaclavine A is produced by Aspergillus fumigatus, a fungus that can grow in a variety of environments, ranging from decayed organic matter in the environment to space station cupolas . This suggests that Fumigaclavine A may be stable and effective in a wide range of environmental conditions.
生化学分析
Biochemical Properties
Fumigaclavine A plays a pivotal role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It is known to interact with enzymes involved in ergoline biosynthesis, such as dimethylallyltryptophan synthase. These interactions are essential for the compound’s antibacterial activity, as they inhibit the growth of certain bacterial strains by disrupting their metabolic processes .
Cellular Effects
Fumigaclavine A exerts significant effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and apoptosis. Additionally, Fumigaclavine A affects gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, Fumigaclavine A exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and enzymes, altering their activity. For instance, Fumigaclavine A inhibits the activation of proteinases by interfering with signaling cascades. This inhibition is crucial for its antibacterial properties, as it prevents the degradation of essential cellular components in bacteria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fumigaclavine A change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Fumigaclavine A remains stable under specific conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to Fumigaclavine A can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Fumigaclavine A vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antibacterial activity and modulation of immune responses. At higher doses, Fumigaclavine A can cause toxic or adverse effects, including liver damage and disruption of normal cellular processes. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
Fumigaclavine A is involved in several metabolic pathways, particularly those related to ergoline biosynthesis. It interacts with enzymes such as dimethylallyltryptophan synthase and other cofactors, influencing metabolic flux and metabolite levels. These interactions are crucial for the compound’s biosynthesis and its subsequent biological activity .
Transport and Distribution
Within cells and tissues, Fumigaclavine A is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence the compound’s localization and accumulation within specific tissues, affecting its overall activity and function .
Subcellular Localization
Fumigaclavine A exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its subsequent biological effects .
準備方法
Fumigaclavine A is typically produced by the fermentation of Aspergillus fumigatus . The production process involves cultivating the fungus under specific conditions that promote the synthesis of clavine alkaloids . The fermentation broth is then subjected to extraction and purification processes to isolate fumigaclavine A . Thin layer chromatography (TLC) and high performance liquid chromatography (HPLC) are commonly used for the detection and purification of fumigaclavine A .
化学反応の分析
Fumigaclavine A undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used . For example, alkaline hydrolysis of fumigaclavine A yields deacetylated products such as fumigaclavine B .
類似化合物との比較
Fumigaclavine A is structurally similar to other clavine alkaloids, such as fumigaclavine B and fumigaclavine C . it is unique in its specific antibacterial and antifungal properties . While fumigaclavine B and fumigaclavine C also exhibit biological activities, fumigaclavine A has been found to be more potent in certain applications . Other similar compounds include festuclavine and agroclavine, which are also produced by various fungal species and share structural similarities with fumigaclavine A .
特性
IUPAC Name |
[(6aR,9R,10S,10aR)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-10-9-20(3)15-7-12-8-19-14-6-4-5-13(16(12)14)17(15)18(10)22-11(2)21/h4-6,8,10,15,17-19H,7,9H2,1-3H3/t10-,15-,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSSYQDXZLZOLR-ONUGHKICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2CC3=CNC4=CC=CC(=C34)C2C1OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)[C@H]2[C@H]1OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40988499 | |
| Record name | Fumigaclavine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40988499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6879-59-0 | |
| Record name | Fumigaclavine A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6879-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fumigaclavine A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006879590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fumigaclavine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40988499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FUMIGACLAVINE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV9FK5AO1K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


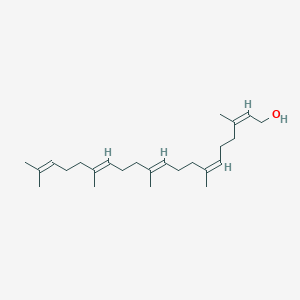
![[(1S,4R,5S,6S,7S,8R,9S,13S,16S,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1252120.png)
